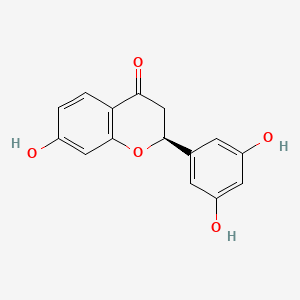

7,3',5'-Trihydroxyflavanone

Übersicht

Beschreibung

7,3’,5’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities, including antioxidant and apoptotic properties. This compound is a type of flavanone, a class of flavonoids that are widely distributed in the plant kingdom and are known for their diverse pharmacological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,5’-Trihydroxyflavanone typically involves the use of starting materials such as 1,3,5-trihydroxybenzene. The synthetic route includes steps like Friedel–Crafts acylation, selective demethylation, and acetylation . These reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for 7,3’,5’-Trihydroxyflavanone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 7,3’,5’-Trihydroxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydroflavanones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis : It serves as a precursor for synthesizing other bioactive flavonoids. Its structural modifications can lead to compounds with enhanced biological activities.

Biology

- Induction of Apoptosis : Research has shown that 7,3',5'-Trihydroxyflavanone can induce apoptosis in cancer cells by upregulating the expression of Bax, a pro-apoptotic protein. This mechanism highlights its potential use in cancer therapy.

Medicine

- Antioxidant Properties : The antioxidant capabilities of this compound make it a candidate for developing treatments for diseases associated with oxidative stress. It effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Effects : Studies indicate that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators in various cell models. Its efficacy was demonstrated through reduced levels of nitric oxide (NO) and interleukin-1 beta (IL-1β) in treated cells .

Industry

- Dietary Supplements and Cosmetics : Due to its health benefits, this compound is incorporated into dietary supplements and cosmetic formulations aimed at enhancing skin health and providing antioxidant protection.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant activity of various flavonoids using cellular models, this compound demonstrated significant ROS-scavenging abilities with an IC50 value indicating its potency as an antioxidant agent . The research highlighted its potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of this compound on macrophage models. Results showed that treatment with this compound significantly suppressed inflammatory mediator overexpression in both two-dimensional and three-dimensional cell cultures . This suggests its potential role in developing therapies for inflammatory diseases.

Wirkmechanismus

The primary mechanism by which 7,3’,5’-Trihydroxyflavanone exerts its effects is through the induction of apoptosis in cancer cells. This is achieved by increasing the expression of Bax, a pro-apoptotic protein . Additionally, its antioxidant activity helps in scavenging free radicals, thereby reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Naringenin (4’,5,7-Trihydroxyflavanone): Known for its anti-inflammatory and antioxidant properties.

Pinobanksin (3,5,7-Trihydroxy-2-phenyl-chroman-4-one): Exhibits a range of pharmacological effects, including anti-bacterial and anti-inflammatory activities.

Uniqueness: 7,3’,5’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its ability to induce apoptosis and its potent antioxidant properties .

Biologische Aktivität

7,3',5'-Trihydroxyflavanone, a flavonoid derivative, has garnered attention in recent research due to its diverse biological activities, particularly in the realms of antioxidant and anti-inflammatory effects, as well as its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups located at the 7, 3', and 5' positions on the flavanone backbone. This specific arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Antioxidant Activity

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS). In vitro studies have demonstrated that this compound exhibits significant ROS-scavenging capacity. For instance, one study reported an IC50 value of approximately 20.9 µM for ROS scavenging, indicating potent antioxidant properties .

Comparative Analysis

In comparison to other flavonoids such as 6,3',4'-trihydroxyflavone, this compound showed a broader non-cytotoxic concentration range while maintaining effective antioxidant activity . This distinction suggests that the positioning of hydroxyl groups plays a critical role in modulating both efficacy and safety profiles.

| Flavonoid | IC50 (µM) | Non-Cytotoxic Concentration Range (µM) |

|---|---|---|

| This compound | 20.9 | Up to 100 |

| 6,3',4'-Trihydroxyflavone | 12.0 | Up to 60 |

Anti-Inflammatory Effects

Cellular Models

Research indicates that this compound exhibits anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. In experiments with RAW264.7 macrophage models, treatment with this flavonoid significantly reduced the expression levels of these cytokines .

Mechanisms Involved

The anti-inflammatory mechanisms are mediated via several pathways including JAK-STAT signaling. RNA sequencing data revealed that treatment with this compound altered the expression of key genes involved in inflammatory responses .

Anticancer Properties

Induction of Apoptosis

this compound has been shown to induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer cells). The mechanism involves upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins .

Case Study Findings

In a study examining the effects on MCF-7 cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates compared to untreated controls. The findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antioxidant | Scavenges reactive oxygen species | IC50 = 20.9 µM |

| Anti-inflammatory | Inhibits cytokine production | Reduces IL-1β and TNF-α expression |

| Anticancer | Induces apoptosis in cancer cells | Upregulates Bax; induces cell death in MCF-7 |

Eigenschaften

IUPAC Name |

(2S)-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-1-2-12-13(19)7-14(20-15(12)6-9)8-3-10(17)5-11(18)4-8/h1-6,14,16-18H,7H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSYWZXDPOVKQU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149779 | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847375-46-6 | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847375-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.